N-tert-butyl-2-(4-methoxyphenyl)acetamide
Description
N-tert-butyl-2-(4-methoxyphenyl)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a methoxyphenyl group attached to the acetamide moiety
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-tert-butyl-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)14-12(15)9-10-5-7-11(16-4)8-6-10/h5-8H,9H2,1-4H3,(H,14,15) |
InChI Key |
RMKLKZFLYACKGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ritter Reaction: One common method for synthesizing N-tert-butyl amides involves the Ritter reaction. This reaction typically uses tert-butyl alcohol and nitriles in the presence of strong acids like sulfuric acid.
Condensation Reactions: Another method involves the condensation of carboxylic acids with tert-butyl amines using condensing agents such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods: Industrial production of N-tert-butyl-2-(4-methoxyphenyl)acetamide can involve large-scale Ritter reactions or condensation reactions under optimized conditions to ensure high yield and purity. Catalysts like Cu(OTf)2 or Zn(ClO4)2·6H2O can be used to enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-tert-butyl-2-(4-methoxyphenyl)acetamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like halides or amines can be used in the presence of suitable catalysts or under basic conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-tert-butyl-2-(4-methoxyphenyl)acetamide is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: Its structural features make it a valuable scaffold for developing molecules with biological activity .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of various chemicals and materials. Its stability and reactivity make it suitable for large-scale chemical processes .
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(4-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The tert-butyl and methoxyphenyl groups can influence its binding affinity and selectivity towards these targets. The compound may exert its effects through pathways involving inhibition or activation of specific enzymes or receptors .
Comparison with Similar Compounds
N-tert-butylacetamide: Similar in structure but lacks the methoxyphenyl group.
N-(4-methoxyphenyl)acetamide: Similar but lacks the tert-butyl group.
N-tert-butyl-4-methoxyaniline: Contains both tert-butyl and methoxy groups but differs in the position and nature of the functional groups
Uniqueness: N-tert-butyl-2-(4-methoxyphenyl)acetamide is unique due to the combination of the tert-butyl and methoxyphenyl groups attached to the acetamide moiety. This unique structure imparts specific chemical and biological properties that can be exploited in various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
